8-Fluoro-6-methylquinoline-3-carbonitrile
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Overview
Description
8-Fluoro-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7FN2 and a molecular weight of 186.19 g/mol . It is a derivative of quinoline, a nitrogen-containing bicyclic compound widely found in nature and used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Chemical Reactions Analysis
8-Fluoro-6-methylquinoline-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Fluoro-6-methylquinoline-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
8-Fluoro-6-methylquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
6-Methylquinoline-3-carbonitrile: Lacks the fluorine atom at the 8-position, which may affect its chemical reactivity and biological activity.
8-Chloro-6-methylquinoline-3-carbonitrile: Contains a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
8-Fluoroquinoline-3-carbonitrile: Lacks the methyl group at the 6-position, which may influence its overall activity.
The presence of the fluorine atom at the 8-position and the methyl group at the 6-position in this compound makes it unique and may contribute to its specific chemical and biological properties .
Properties
IUPAC Name |
8-fluoro-6-methylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c1-7-2-9-4-8(5-13)6-14-11(9)10(12)3-7/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOJHFTTYZWYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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